molecular formula C13H16O B13677344 1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one

1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13677344
M. Wt: 188.26 g/mol
InChI Key: PFSGOMANSQWLLZ-UHFFFAOYSA-N
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Description

1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes It is characterized by its unique structure, which includes three methyl groups and a dihydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the alkylation of a naphthalene derivative followed by reduction and cyclization steps. The reaction conditions typically include the use of strong bases, reducing agents, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trimethyl-4,5-dihydronaphthalen-2(1H)-one
  • 1,1,6-Trimethyl-3,4-dihydro-2H-naphthalen-2-one

Uniqueness

1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and structural features

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1,1,6-trimethyl-3,4-dihydronaphthalen-2-one

InChI

InChI=1S/C13H16O/c1-9-4-6-11-10(8-9)5-7-12(14)13(11,2)3/h4,6,8H,5,7H2,1-3H3

InChI Key

PFSGOMANSQWLLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(C(=O)CC2)(C)C

Origin of Product

United States

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